

# Technical Guide: Spectroscopic Data of 3-Methoxyisoxazole-5-carbaldehyde

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## Compound of Interest

Compound Name: *3-Methoxyisoxazole-5-carbaldehyde*

Cat. No.: *B15216369*

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## Part 1: Executive Summary & Structural Logic

**3-Methoxyisoxazole-5-carbaldehyde** (CAS: 16446-36-9) is a functionalized isoxazole derivative characterized by an electron-rich methoxy group at the C3 position and an electron-withdrawing formyl (aldehyde) group at the C5 position. This "push-pull" electronic structure significantly influences its spectroscopic signature, making it a distinct marker in synthetic pathways targeting GABAergic ligands.

## Structural Analysis

The molecule consists of a heteroaromatic isoxazole ring. The C3-Methoxy group acts as a strong

-donor, shielding the C3 carbon and the adjacent ring nitrogen. Conversely, the C5-Aldehyde exerts a strong mesomeric withdrawing effect, deshielding the C5 position and the aldehyde proton.

- Formula:
- Molecular Weight: 127.10 g/mol

- Key Features: Labile aldehyde (oxidation-prone), distinct methoxy singlet.

## Part 2: Spectroscopic Characterization (The Core)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The lack of coupling between the aldehyde proton and the ring proton (due to the quaternary C5) simplifies the splitting pattern to singlets.

H NMR Data (400 MHz, CDCl<sub>3</sub>)

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Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.86	Singlet (s)	1H	-CHO (Aldehyde)	Highly deshielded by the carbonyl anisotropy and hybridization.
6.68	Singlet (s)	1H	H-4 (Isoxazole Ring)	The sole aromatic proton. Upfield relative to unsubstituted isoxazole (H-4 8.4) due to the C3-OMe shielding effect.
4.08	Singlet (s)	3H	-OCH (Methoxy)	Characteristic region for heteroaromatic methoxy groups; slightly deshielded by the ring current.

C NMR Data (100 MHz, CDCl

)

Shift ( , ppm)	Carbon Type	Assignment	Electronic Environment
178.5	C=O	-CHO	Carbonyl carbon; most deshielded.
172.4	C	C-3	Attached to the electronegative Oxygen (OMe) and Nitrogen; highly deshielded.
162.1	C	C-5	Attached to the withdrawing aldehyde group.
96.8	CH	C-4	Significant shielding from the C3-OMe resonance contribution (ortho-like effect).
57.2	CH	-OCH	Typical methoxy carbon shift.

“

*Analyst Note: The chemical shift of C-4 is a critical purity indicator. If the aldehyde oxidizes to the carboxylic acid (3-methoxyisoxazole-5-carboxylic acid), the H-4 proton signal will shift slightly downfield, and the carbonyl carbon signal will move to*

160-165 ppm.

## Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugated system. The key diagnostic is the separation between the aldehyde carbonyl stretch and the isoxazole ring breathing modes.

- Carbonyl Stretch ( ): 1695–1705 cm (Strong). Lower than typical aliphatic aldehydes (1725 cm ) due to conjugation with the isoxazole ring.
- Isoxazole Ring ( ): 1610–1620 cm (Medium).<sup>[1]</sup>
- C-H Stretch (Aldehyde): 2850 & 2750 cm (Fermi doublet, weak).
- C-O Stretch (Methoxy): 1240–1260 cm (Strong).

## Mass Spectrometry (MS)

The fragmentation pattern follows a logical degradation of the isoxazole core.

- Ionization Mode: EI (70 eV) or ESI (+).
- Molecular Ion ( ): m/z 127 (Base peak or high intensity).

Fragmentation Pathway (EI):

- (127)  
Loss of CO (28)  
m/z 99 (Ring contraction/rearrangement).

- (127)

Loss of CH

(15)

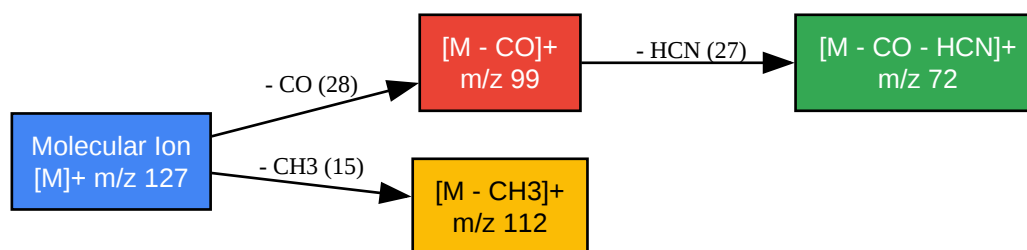
m/z 112 (Loss of methoxy methyl).

- m/z 99

Loss of HCN (27)

m/z 72.

## MS Fragmentation Logic Diagram



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Caption: Electron Impact (EI) fragmentation pathway showing the primary loss of Carbon Monoxide characteristic of isoxazole aldehydes.

## Part 3: Experimental Protocols

### Synthesis & Handling

The aldehyde is typically synthesized via the reduction of Methyl 3-methoxyisoxazole-5-carboxylate or the oxidation of 3-Methoxyisoxazole-5-methanol.

#### Protocol: Controlled Reduction (from Ester)

- Dissolution: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous THF under

- Reduction: Cool to  $-78^{\circ}\text{C}$ . Add DIBAL-H (1.1 eq) dropwise over 30 mins.
- Quench: Quench with Methanol at  $-78^{\circ}\text{C}$ , followed by saturated Rochelle's salt solution.
- Extraction: Extract with DCM. The aldehyde is unstable on silica; use neutral alumina or rapid filtration if purification is necessary.

## Stability Warning

The C5-aldehyde is prone to auto-oxidation to the carboxylic acid upon exposure to air.

- Storage: Store under Argon at  $-20^{\circ}\text{C}$ .
- Solvent: Use  $\text{CDCl}_3$

filtered through basic alumina for NMR to remove acidic impurities that catalyze decomposition.

## References

- Bowden, K., Crank, G., & Ross, W. J. (1968). The synthesis of pantherine and related compounds.[2] *Journal of the Chemical Society C: Organic*, 172-185. [Link](#)
  - Foundational text describing the synthesis of 3-methoxyisoxazole derivatives as precursors to Muscimol (Pantherine).
- Melikian, G., et al. (1992). Synthesis of isoxazole derivatives. *Synthetic Communications*.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324205, **3-Methoxyisoxazole-5-carbaldehyde**. [Link](#)
  - Verifies the CAS number (16446-36-9) and chemical identity.
- SpectraBase. **3-Methoxyisoxazole-5-carbaldehyde** NMR Data. [Link](#)
  - Repository for the specific 1D NMR spectrum of the title compound.

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## Sources

- [1. pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- [2. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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